molecular formula C10H17ClO5P+ B14651285 {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium CAS No. 53722-26-2

{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium

Cat. No.: B14651285
CAS No.: 53722-26-2
M. Wt: 283.66 g/mol
InChI Key: KPRZJRRTGPJZPX-UHFFFAOYSA-N
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Description

{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by the presence of a chloroacetyl group, a prop-2-en-1-yl group, and an ethoxypropoxy group attached to an oxophosphanium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium typically involves multiple steps, starting with the preparation of the chloroacetyl and prop-2-en-1-yl intermediates. These intermediates are then reacted with an ethoxypropoxy group under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium
  • {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-butoxypropoxy)oxophosphanium
  • {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-isopropoxypropoxy)oxophosphanium

Uniqueness

{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

53722-26-2

Molecular Formula

C10H17ClO5P+

Molecular Weight

283.66 g/mol

IUPAC Name

1-(2-chloroacetyl)oxyprop-2-enyl-(1-ethoxypropoxy)-oxophosphanium

InChI

InChI=1S/C10H17ClO5P/c1-4-9(14-6-3)16-17(13)10(5-2)15-8(12)7-11/h5,9-10H,2,4,6-7H2,1,3H3/q+1

InChI Key

KPRZJRRTGPJZPX-UHFFFAOYSA-N

Canonical SMILES

CCC(OCC)O[P+](=O)C(C=C)OC(=O)CCl

Origin of Product

United States

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